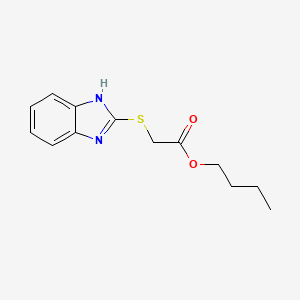![molecular formula C23H26N6O6 B11990122 N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)
N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 4-nitrobenzylidene groups attached to a nonanedihydrazide backbone. The presence of nitro groups and hydrazide functionalities makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzaldehyde and nonanedihydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE may involve large-scale batch reactions using similar condensation methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Aplicaciones Científicas De Investigación
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds
Mecanismo De Acción
The mechanism of action of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The hydrazide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential anticancer and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrobenzylidene)aniline: Similar structure with a single nitrobenzylidene group.
N-(4-Nitrobenzylidene)naphthalen-1-amine: Contains a naphthalene ring instead of a nonane backbone.
N-(4-Methoxybenzylidene)aniline: Similar structure with a methoxy group instead of a nitro group .
Uniqueness
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is unique due to the presence of two nitrobenzylidene groups and a nonanedihydrazide backbone, which provides it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H26N6O6 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-8-12-20(13-9-18)28(32)33)6-4-2-1-3-5-7-23(31)27-25-17-19-10-14-21(15-11-19)29(34)35/h8-17H,1-7H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
Clave InChI |
CYCDYEXNJUQFAY-MUPYBJATSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11990090.png)
![(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11990092.png)
![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990095.png)

